molecular formula C16H14O4S2 B14203339 3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol CAS No. 923267-46-3

3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol

Cat. No.: B14203339
CAS No.: 923267-46-3
M. Wt: 334.4 g/mol
InChI Key: VIQFTOGUFBROJI-UHFFFAOYSA-N
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Description

3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol is a complex organic compound featuring a benzene ring substituted with two furan-2-ylmethylsulfanyl groups and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol typically involves the reaction of furan-2-ylmethylsulfanyl derivatives with a benzene-1,2-diol precursor. One common method includes the use of sulfuric acid as a catalyst to facilitate the reaction between hydroxymethylfurfural (HMF) and p-tosyl benzyl alcohol . The reaction conditions often require refluxing in an appropriate solvent to ensure complete conversion and high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The furan rings can be reduced under specific conditions.

    Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced furan derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the hydroxyl groups can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol is unique due to the presence of both furan-2-ylmethylsulfanyl and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

923267-46-3

Molecular Formula

C16H14O4S2

Molecular Weight

334.4 g/mol

IUPAC Name

3,5-bis(furan-2-ylmethylsulfanyl)benzene-1,2-diol

InChI

InChI=1S/C16H14O4S2/c17-14-7-13(21-9-11-3-1-5-19-11)8-15(16(14)18)22-10-12-4-2-6-20-12/h1-8,17-18H,9-10H2

InChI Key

VIQFTOGUFBROJI-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CSC2=CC(=C(C(=C2)SCC3=CC=CO3)O)O

Origin of Product

United States

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